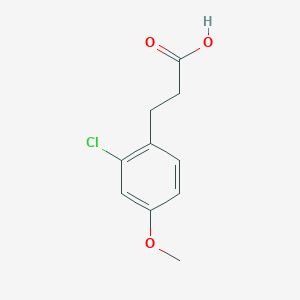

3-(2-Chloro-4-methoxyphenyl)propanoic acid

Description

Historical Context and Significance of Halogenated Methoxy-Substituted Phenylpropanoic Acid Derivatives

The study of halogenated and methoxy-substituted phenylpropanoic acids is deeply rooted in the broader history of medicinal chemistry and organic synthesis. The introduction of halogen atoms, particularly chlorine, into organic molecules has been a long-standing strategy to modulate the pharmacological properties of a parent compound. nih.govnih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Similarly, the methoxy (B1213986) group, as an electron-donating substituent, can alter the electronic environment of the phenyl ring, impacting its reactivity and interaction with biological receptors. nih.gov

Historically, the phenylpropanoic acid scaffold itself is a key pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com This has spurred extensive research into derivatives of this structure, including those with halogen and methoxy substitutions, with the aim of discovering new therapeutic agents with improved efficacy and safety profiles. orientjchem.org The combination of these functional groups on a phenylpropanoic acid backbone has led to the exploration of these compounds in various therapeutic areas beyond inflammation, including oncology and infectious diseases. nih.govnih.gov

The significance of this class of compounds is underscored by the continued interest in their synthesis and biological evaluation. Researchers have explored how different substitution patterns on the phenyl ring affect biological activity, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov For instance, some chlorinated phenylpropanoic acid derivatives have been isolated from marine actinomycetes and have demonstrated antimicrobial activities. nih.govresearchgate.net This highlights the natural occurrence and therapeutic potential of this structural motif.

Positioning of 3-(2-Chloro-4-methoxyphenyl)propanoic Acid as a Synthetic Intermediate and Research Target

Given the chemical functionalities present in this compound, its primary role in contemporary research is likely that of a versatile synthetic intermediate. The carboxylic acid group can readily undergo a variety of chemical transformations, including esterification, amidation, and reduction, to generate a diverse range of derivatives. The presence of the chloro and methoxy groups on the aromatic ring provides additional handles for chemical modification, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, further expanding its synthetic utility.

As a building block, this compound can be used to introduce the 2-chloro-4-methoxyphenylpropyl moiety into larger, more complex molecules. This is a common strategy in drug discovery, where specific substituted aromatic fragments are incorporated into a lead compound to optimize its pharmacological properties. The unique substitution pattern of this compound could lead to novel derivatives with distinct biological activities compared to other isomers.

While direct research on this compound is limited, the broader class of substituted phenylpropanoic acids is a fertile ground for research. These compounds are frequently targeted for the development of new drugs, agrochemicals, and materials. The specific stereochemistry and electronic properties of this compound make it an intriguing candidate for such exploratory research.

Below is a table of predicted physicochemical properties for this compound, which are important considerations for its use as a research target.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| LogP | 2.5 |

| pKa | 4.5 |

| Boiling Point | 346.5 °C |

| Melting Point | 115-119 °C |

Note: These values are predicted and have not been experimentally verified for this compound.

Overview of Multidisciplinary Research Trajectories Involving the Compound

The potential research applications of this compound span multiple scientific disciplines, largely inferred from the activities of its structural analogs.

Medicinal Chemistry and Drug Discovery: The phenylpropanoic acid scaffold is a well-established starting point for the development of new therapeutic agents. humanjournals.com Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. orientjchem.orgnih.govnih.gov The specific substitution pattern may lead to compounds with novel mechanisms of action or improved selectivity for their biological targets. For example, the introduction of a chlorine atom can enhance the anticancer activity of some compounds.

Agrochemical Research: Substituted phenylpropanoic acids have also found applications in the agrochemical industry as herbicides and plant growth regulators. The unique structure of this compound could be a starting point for the development of new crop protection agents.

Materials Science: Organic molecules with defined structures are increasingly being used in the development of new materials with specific optical, electronic, or self-assembly properties. The defined stereochemistry and functional groups of this compound and its derivatives could be exploited in the design of liquid crystals, polymers, or other functional materials.

The following table summarizes the potential research areas for derivatives of this compound, based on the known applications of similar compounds.

| Research Area | Potential Applications of Derivatives |

| Medicinal Chemistry | Anti-inflammatory agents, Analgesics, Anticancer drugs, Antimicrobial compounds |

| Agrochemicals | Herbicides, Plant growth regulators |

| Materials Science | Liquid crystals, Functional polymers, Organic electronics |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

3-(2-chloro-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H11ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

InChI Key |

XFJNUYSZXHDEGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 4 Methoxyphenyl Propanoic Acid

Total Synthesis Approaches and Strategic Disconnections

The total synthesis of 3-(2-chloro-4-methoxyphenyl)propanoic acid is logically approached through retrosynthetic analysis. A primary disconnection strategy involves breaking the carbon-carbon single bond in the propanoic acid side-chain, between the alpha (α) and beta (β) carbons relative to the carboxyl group. This leads back to a simpler, unsaturated intermediate, 3-(2-chloro-4-methoxyphenyl)acrylic acid (a cinnamic acid derivative). This intermediate can be further disconnected at the double bond, pointing to 2-chloro-4-methoxybenzaldehyde (B1588500) as a readily available aromatic precursor and a two-carbon component that provides the rest of the side chain.

This retrosynthetic pathway is advantageous as it utilizes well-established chemical transformations. The forward synthesis, therefore, typically commences with the aromatic aldehyde, constructs the acrylic acid side-chain, and concludes with the reduction of the carbon-carbon double bond.

Elaboration from Halogenated Aromatic Precursors

The primary starting material for this synthetic route is a halogenated and methoxylated benzene (B151609) derivative. The precursor of choice is 2-chloro-4-methoxybenzaldehyde. This compound provides the core aromatic structure with the chloro and methoxy (B1213986) groups already in the correct positions (ortho and para to the eventual side-chain attachment point, respectively). The aldehyde functional group is the key handle for the subsequent elaboration of the propanoic acid side-chain.

Table 1: Key Aromatic Precursor

| Compound Name | Formula | Molar Mass | Role in Synthesis |

|---|

The synthesis begins with this precursor, upon which the three-carbon side chain is constructed.

Side-Chain Construction via Carbon-Carbon Bond Forming Reactions

The construction of the propanoic acid side-chain from 2-chloro-4-methoxybenzaldehyde is typically achieved in two main steps:

Formation of an α,β-unsaturated acid: The aldehyde is converted into 3-(2-chloro-4-methoxyphenyl)acrylic acid. This is a crucial carbon-carbon bond-forming step. Several classic organic reactions can accomplish this transformation:

Knoevenagel Condensation (Doebner Modification): This is a highly effective method where the aldehyde reacts with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) or piperidine (B6355638). wikipedia.orgsigmaaldrich.com The reaction proceeds through a condensation followed by a decarboxylation step to yield the desired α,β-unsaturated acid directly. organic-chemistry.org

Perkin Reaction: This reaction involves the condensation of the aromatic aldehyde with an acid anhydride (B1165640) (e.g., acetic anhydride) and the alkali salt of the corresponding acid (e.g., sodium acetate). wikipedia.orgiitk.ac.inlongdom.org Subsequent hydrolysis of the intermediate yields the cinnamic acid derivative.

Reduction of the Alkene: The carbon-carbon double bond in the 3-(2-chloro-4-methoxyphenyl)acrylic acid intermediate is then reduced to a single bond to yield the final product. Catalytic hydrogenation is the most common and efficient method for this step. wikipedia.org The reaction involves molecular hydrogen (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on charcoal. researchgate.netasianpubs.org This reaction is typically clean and high-yielding.

An alternative, though less common, pathway involves the reduction of the cinnamaldehyde (B126680) derivative to 3-phenylpropanal, followed by oxidation to the final carboxylic acid. google.com

Table 2: Key Intermediates in Side-Chain Construction

| Compound Name | Structure | Role |

|---|---|---|

| 3-(2-Chloro-4-methoxyphenyl)acrylic acid | C₁₀H₉ClO₃ | Key unsaturated intermediate formed from the aldehyde. |

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry increasingly employs advanced catalytic systems to improve efficiency, selectivity, and environmental footprint. While classical methods are robust for synthesizing this compound, catalytic strategies offer alternative routes.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, offers powerful tools for forming carbon-carbon bonds. These methods could provide alternative pathways to the target molecule or its intermediates.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A plausible, albeit less direct, route to an intermediate could involve the reaction of a di-halogenated precursor, such as 1,2-dichloro-4-methoxybenzene or 2-bromo-1-chloro-4-methoxybenzene, with an acrylic acid derivative (e.g., ethyl acrylate). researchgate.net This would form the carbon skeleton of the side chain. Subsequent hydrolysis of the ester and reduction of the double bond would yield the final product. The choice of catalyst, ligands, and reaction conditions would be critical to ensure selective coupling at the desired position. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. mdpi.com One could envision a strategy where a suitably halogenated 2-chloro-4-methoxyphenyl precursor is coupled with a boron-containing three-carbon synthon that already possesses the propanoic acid moiety or a precursor to it. However, developing a stable and reactive organoboron reagent for this purpose presents significant synthetic challenges. researchgate.net

Table 3: Potential Cross-Coupling Components

| Reaction | Aromatic Component (Example) | Side-Chain Component (Example) | Catalyst (Typical) |

|---|---|---|---|

| Heck Reaction | 2-Bromo-1-chloro-4-methoxybenzene | Ethyl acrylate | Palladium(II) acetate (B1210297) |

Organocatalytic and Biocatalytic Pathways

While transition metal catalysis is well-established, organocatalysis and biocatalysis represent emerging frontiers offering potential for greener and more selective synthetic routes.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. In the context of synthesizing the target compound, an organocatalytic approach could potentially be applied to the Knoevenagel condensation step. Amines like piperidine or proline and its derivatives have been shown to be effective catalysts for such reactions, proceeding through enamine or iminium ion intermediates. nih.govnih.gov These methods can offer mild reaction conditions and avoid the use of metal catalysts.

Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. While no specific biocatalytic route for this compound has been detailed in the literature, general enzymatic approaches could be hypothesized. For instance, phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that can convert certain amino acids into cinnamic acids. researchgate.net A genetically engineered enzyme could potentially be developed to act on a custom, non-natural amino acid precursor. More plausibly, enzymes such as 'ene'-reductases could be employed for the asymmetric reduction of the 3-(2-chloro-4-methoxyphenyl)acrylic acid intermediate, although this would be more relevant for producing chiral analogues of the target compound. The use of biocatalysts offers benefits such as high selectivity and operation under mild, aqueous conditions. rsc.org

Phase Transfer Catalysis for Enhanced Reaction Kinetics

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is particularly relevant for the synthesis of arylpropanoic acids where an inorganic base or nucleophile needs to react with an organic substrate. crdeepjournal.orgptfarm.pl The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like Tetrabutylammonium Bromide (TBAB), accelerates the reaction rate by transporting the anionic reactant across the phase boundary into the organic phase where the reaction occurs. nih.govchemicalbook.com This technique circumvents the need for harsh, anhydrous conditions and can lead to higher yields and selectivities. crdeepjournal.orgchemicalbook.com

In the context of synthesizing compounds structurally similar to this compound, PTC is often employed for C-alkylation reactions. crdeepjournal.orgmdpi.com For instance, the alkylation of an arylacetonitrile or a related precursor with an alkylating agent in a biphasic system of an organic solvent and aqueous sodium hydroxide (B78521) is significantly enhanced by a PTC catalyst. The catalyst forms a lipophilic ion pair with the organic anion, facilitating its transfer into the organic phase for reaction. ptfarm.pl This approach generally leads to faster reaction times and milder conditions compared to traditional methods. crdeepjournal.org

Below is a table representing typical conditions for the synthesis of arylpropanoic acids using phase transfer catalysis, based on analogous alkylation reactions.

Interactive Data Table: Representative Conditions for PTC Synthesis of Arylpropanoic Acids

| Parameter | Condition | Rationale |

|---|---|---|

| Substrate | Arylacetonitrile derivative | Precursor for the propanoic acid side chain. |

| Alkylating Agent | Ethyl chloroacetate | Introduces the carboxylic acid moiety precursor. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates transfer of the carbanion to the organic phase. |

| Base | 50% Aqueous NaOH | Generates the nucleophilic carbanion from the substrate. |

| Organic Solvent | Toluene or Dichloromethane (B109758) | Dissolves the organic substrate and the catalyst-anion pair. |

| Temperature | 25-60 °C | Mild conditions are often sufficient, enhancing safety and reducing byproducts. |

| Reaction Time | 2-8 hours | Significantly shorter than non-catalyzed reactions. |

| Yield | >80% | PTC often leads to high conversion and yield. |

Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact and enhance safety. mdpi.com This involves the use of alternative energy sources, greener solvents, and strategies for waste minimization. chemicalbook.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. ptfarm.plphasetransfer.com By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields and purity. nih.gov

For the synthesis of substituted 3-phenylpropanoic acids, a class of compounds to which this compound belongs, microwave-assisted methods have proven to be highly effective. nih.gov A common route involves the Knoevenagel-Doebner condensation of a substituted benzaldehyde (B42025) with malonic acid, followed by a reduction step. nih.gov Both steps can be significantly accelerated using microwave irradiation. This approach is not only faster but also more energy-efficient and can often be performed under solvent-free or reduced-solvent conditions, further enhancing its green credentials. ptfarm.plnih.gov

The following table details a microwave-assisted protocol for the synthesis of various substituted 3-phenylpropanoic acids, demonstrating the efficiency of this technique. nih.gov

Interactive Data Table: Microwave-Assisted Synthesis of Substituted 3-Phenylpropanoic Acids

| Entry | Substituted Benzaldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 5 | 86 |

| 2 | 4-Methoxybenzaldehyde | 5 | 84 |

| 3 | 3,4-Dimethoxybenzaldehyde | 6 | 82 |

| 4 | 3,4-Methylenedioxybenzaldehyde | 7 | 78 |

| 5 | 4-Hydroxy-3-methoxybenzaldehyde | 7 | 69 |

| 6 | 4-Hydroxybenzaldehyde | 7 | 72 |

Ultrasound-Mediated Reaction Conditions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional synthesis. wikipedia.orgencyclopedia.pub The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. wikipedia.org Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and can enable reactions to occur at lower bulk temperatures. wikipedia.orgencyclopedia.pub

The synthesis of derivatives of arylpropanoic acids has been successfully achieved using ultrasound irradiation. wikipedia.orgencyclopedia.pub For example, the derivatization of 2-(4-isobutylphenyl)propanoic acid has been shown to proceed efficiently under ultrasonic conditions, yielding the desired products in high yields and in significantly less time compared to conventional heating methods. wikipedia.orgencyclopedia.pub This technique is valued for its economic and efficient nature, providing a powerful tool for the synthesis of complex organic molecules. wikipedia.org

The table below summarizes the results of an ultrasound-assisted synthesis of various derivatives of an arylpropanoic acid, highlighting the improved yields and reaction times.

Interactive Data Table: Ultrasound-Assisted Synthesis of Arylpropanoic Acid Derivatives

| Compound | Conventional Method Time (h) | Ultrasound Time (h) | Conventional Yield (%) | Ultrasound Yield (%) |

|---|---|---|---|---|

| Derivative 1 | 10 | 3.0 | 65 | 89 |

| Derivative 2 | 12 | 3.5 | 62 | 85 |

| Derivative 3 | 12 | 3.5 | 68 | 82 |

| Derivative 4 | 10 | 3.0 | 70 | 88 |

| Derivative 5 | 14 | 4.0 | 60 | 75 |

Optimization of Solvent Systems and Waste Minimization

A cornerstone of green chemistry is the careful selection and optimization of solvents, as they often constitute the largest proportion of waste in a chemical process. chemicalbook.commdpi.com The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. chemicalbook.com For the synthesis of this compound, replacing hazardous solvents like dichloromethane or N,N-dimethylformamide with greener alternatives such as dimethyl carbonate, 2-methyltetrahydrofuran, or even water, where feasible, can significantly improve the environmental profile of the synthesis. mdpi.comorgsyn.org

Waste minimization extends beyond solvent choice to include the principles of atom economy and the use of catalytic reagents over stoichiometric ones. mdpi.com Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Furthermore, the use of recyclable catalysts, whether homogeneous or heterogeneous, reduces waste and production costs. chemicalbook.com Implementing real-time monitoring of reactions can also lead to optimized reaction conditions, preventing the formation of byproducts and reducing the need for extensive purification steps, which themselves generate waste. mdpi.com Solvent-free, or mechanochemical, approaches, such as ball milling, represent an ultimate goal in waste reduction by eliminating the need for solvents altogether. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 3 2 Chloro 4 Methoxyphenyl Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile site for a variety of chemical transformations, including derivatization, reduction, and fragmentation.

The carboxylic acid group of 3-(2-Chloro-4-methoxyphenyl)propanoic acid can be readily converted into esters and amides, which are important derivatives in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, to avoid the often harsh conditions of acid catalysis, coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions. Other modern reagents that can be used include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). organic-chemistry.org

Amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. Alternatively, peptide coupling reagents, similar to those used in esterification (e.g., DCC, TBTU), are highly effective for forming amide bonds under mild conditions. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalysis (Fischer) | H₂SO₄, HCl, p-TsOH | Reflux in excess alcohol |

| Carbodiimide Coupling | DCC, DIC, EDCI (with DMAP) | Room temperature in aprotic solvents (e.g., DCM, DMF) | |

| Modern Coupling Agents | TBTU, HATU, COMU | Room temperature, often with a non-nucleophilic base | |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Two steps: 1. Acyl halide formation. 2. Addition of amine. |

| Peptide Coupling | DCC, HOBt, HATU, TBTU | Room temperature in aprotic solvents |

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde.

The reduction to the corresponding primary alcohol, 3-(2-Chloro-4-methoxyphenyl)propan-1-ol , requires a strong reducing agent due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols.

The reduction of a carboxylic acid to an aldehyde, 3-(2-Chloro-4-methoxyphenyl)propanal , is more challenging as it requires stopping the reduction at an intermediate stage. Direct reduction is difficult because aldehydes are more reactive towards reducing agents than carboxylic acids. Therefore, a multi-step approach is generally necessary. One common strategy involves first converting the carboxylic acid to a less reactive derivative, such as a Weinreb amide or an ester, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). An alternative pathway involves the partial oxidation of the primary alcohol, 3-(2-Chloro-4-methoxyphenyl)propan-1-ol, using controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC). researchgate.net

Table 2: Reduction Products and Associated Reagents

| Target Product | Reagent(s) | Mechanism/Notes |

|---|---|---|

| 3-(2-Chloro-4-methoxyphenyl)propan-1-ol (Alcohol) | Lithium aluminum hydride (LiAlH₄); Borane (BH₃·THF) | Complete reduction of the carboxylic acid. |

| 3-(2-Chloro-4-methoxyphenyl)propanal (Aldehyde) | 1. Conversion to ester/Weinreb amide 2. DIBAL-H | Indirect reduction via a more easily controlled derivative. |

| 3-(2-Chloro-4-methoxyphenyl)propanal (Aldehyde) | PCC, Dess-Martin periodinane | Oxidation of the corresponding primary alcohol. |

Decarboxylative halogenation reactions replace the carboxylic acid group with a halogen atom, resulting in a product with one fewer carbon atom. acs.org The classic method for this transformation is the Hunsdiecker reaction , which involves the thermal decomposition of a silver salt of the carboxylic acid in the presence of a halogen, typically bromine. byjus.comwikipedia.org

The mechanism is believed to proceed through a radical pathway. The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical, which then rapidly loses carbon dioxide (decarboxylates) to form an alkyl radical. This radical subsequently abstracts a bromine atom from another acyl hypobromite molecule to yield the final alkyl halide and propagate the radical chain. byjus.comwikipedia.org Applying this to this compound would yield 1-(2-bromoethyl)-2-chloro-4-methoxybenzene .

Several modifications of the Hunsdiecker reaction exist. The Kochi reaction uses lead(IV) acetate (B1210297) and a lithium halide (e.g., LiCl or LiBr) as an alternative to the silver salt and elemental halogen. wikipedia.org Another variation, the Cristol-Firth modification , employs mercuric oxide and a halogen. wikipedia.org More recent developments have focused on catalytic methods for halodecarboxylation, which can be more versatile and operate under milder conditions. organic-chemistry.orgprinceton.eduosti.gov

Transformations at the Aromatic Ring System

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and position of substitution are governed by the electronic properties of the substituents already present. lumenlearning.com

In this compound, the ring has three substituents to consider:

Methoxy (B1213986) group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. youtube.comorganicchemistrytutor.com

Chloro group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can stabilize the cationic intermediate (sigma complex) via resonance. organicchemistrytutor.comlibretexts.org

Propanoic acid group (-CH₂CH₂COOH): This alkyl-based chain is weakly activating and an ortho, para-director.

The methoxy group at C4 directs to its ortho positions (C3 and C5).

The chloro group at C2 directs to its ortho position (C3) and its para position (C5).

Both of the strongest directing groups guide the incoming electrophile to the same positions: C3 and C5. Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄/SO₃), and Friedel-Crafts acylation/alkylation will predominantly yield a mixture of 3- and 5-substituted products. quizlet.com The precise ratio of these isomers would be influenced by steric factors.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent (Position) | Effect on Reactivity | Directing Influence | Target Positions |

|---|---|---|---|

| -OCH₃ (C4) | Strongly Activating | Ortho, Para | C3, C5 |

| -Cl (C2) | Weakly Deactivating | Ortho, Para | C3, C5 |

| -CH₂CH₂COOH (C1) | Weakly Activating | Ortho, Para | C6 |

Nucleophilic Aromatic Substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-withdrawing groups and disfavored by electron-donating groups. libretexts.orglibretexts.org The most common mechanism is the addition-elimination pathway. This mechanism requires:

A good leaving group (halides are common).

The presence of strong electron-withdrawing groups (like -NO₂, -CN, -C=O) positioned ortho or para to the leaving group. libretexts.org

In this compound, the potential leaving group is the chlorine atom at C2. However, the substituents on the ring are not favorable for the SNAr mechanism. The methoxy group at C4 is strongly electron-donating, which would destabilize the negatively charged intermediate (Meisenheimer complex) required for the addition-elimination pathway. libretexts.org The propanoic acid group is only weakly withdrawing.

Due to the presence of the electron-donating methoxy group and the lack of strong electron-withdrawing groups ortho or para to the chlorine, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing a reaction would likely require very harsh conditions (high temperature and pressure) or a different mechanism, such as the elimination-addition (benzyne) mechanism, which can be induced by extremely strong bases like sodium amide (NaNH₂). youtube.com

Metalation and Subsequent Functionalizations (e.g., Suzuki-Miyaura coupling)

The aromatic ring of this compound possesses functional groups that can direct metalation reactions, thereby creating a nucleophilic carbon center for subsequent functionalizations like the Suzuki-Miyaura cross-coupling. The methoxy group (-OCH₃) is a well-established Directed Metalation Group (DMG) that facilitates deprotonation at an adjacent ortho position by coordinating with organolithium reagents. wikipedia.orgorganic-chemistry.org

In this specific molecule, there are two positions ortho to the methoxy group: C3 and C5. The C3 position is sterically unhindered, while the C5 position is adjacent to the bulky propanoic acid side-chain. Therefore, directed ortho metalation (DoM) using a strong base like n-butyllithium or sec-butyllithium (B1581126) is expected to regioselectively deprotonate the C3 position. wikipedia.org This process involves the coordination of the lithium cation by the Lewis basic oxygen of the methoxy group, which lowers the kinetic barrier for the deprotonation of the nearby C-H bond, forming a potent aryllithium intermediate. chem-station.com

This aryllithium species can then be engaged in various synthetic transformations. A particularly powerful application is its conversion into an organoboron compound, such as a boronic acid or boronic ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This two-step sequence allows for the formation of a new carbon-carbon bond at the C3 position, introducing a wide variety of aryl or vinyl substituents. The general pathway is outlined below:

Directed ortho Metalation: Treatment with an organolithium reagent (e.g., n-BuLi) in an ethereal solvent at low temperature to generate the C3-lithiated species.

Borylation: Quenching the aryllithium intermediate with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃), followed by acidic workup to yield the corresponding boronic acid.

Suzuki-Miyaura Coupling: Reaction of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form the cross-coupled product.

This DoM/Suzuki-Miyaura strategy provides a regiospecific method for elaborating the aromatic core, a transformation that would be challenging to achieve through classical electrophilic aromatic substitution due to the mixed directing effects of the existing substituents. organic-chemistry.org

Reactivity of the Propanoic Acid Side-Chain

The three-carbon acid side-chain offers multiple sites for chemical modification, including the alpha (α) and beta (β) carbons, and can participate in intramolecular cyclization reactions.

Functionalization at the α-carbon (C2 of the propanoic chain) of carboxylic acids typically proceeds through the formation of an enolate or enol equivalent. Direct deprotonation of the free acid is difficult due to the acidity of the carboxylic proton. A common strategy is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo acid. This intermediate can then undergo nucleophilic substitution to introduce a variety of functional groups.

More recent advances have focused on the direct functionalization of C-H bonds. While α-C-H functionalization of free carboxylic acids remains challenging, significant progress has been made in the palladium-catalyzed functionalization of the β-C(sp³)-H bond. researchgate.net This transformation is achieved by using the carboxylic acid group itself as a directing group to guide a palladium catalyst to the β-methylene C-H bonds. researchgate.net This approach has been successfully applied to various aliphatic acids, including those with phenyl substituents. nih.gov

The reaction typically employs a palladium(II) catalyst in conjunction with a specialized ligand, such as a monoprotected amino acid (MPAA) or a pyridine-pyridone ligand, and an oxidant. researchgate.net The carboxylic acid coordinates to the palladium center in a bidentate fashion, forming a cyclometalated intermediate that facilitates the cleavage of a β-C-H bond. This palladacycle can then react with various partners, such as aryl halides or iodonium (B1229267) salts, to form a new carbon-carbon bond at the β-position. dntb.gov.uanih.gov This methodology represents a modern and efficient way to introduce aryl groups at the β-carbon of this compound.

Table 1: Comparison of Potential Side-Chain Functionalization Methods

| Position | Reaction Type | Reagents | Product Type |

| α-Carbon | Hell-Volhard-Zelinsky | 1. Br₂, PBr₃ (cat.)2. Nucleophile (e.g., H₂O, NH₃) | α-Halo acid, α-Hydroxy acid, α-Amino acid |

| β-Carbon | Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Oxidant, Aryl Source | β-Aryl propanoic acid |

A characteristic reaction of 3-arylpropanoic acids is intramolecular Friedel-Crafts acylation to form a five-membered ring, yielding a substituted 1-indanone. wikipedia.org This reaction requires the conversion of the carboxylic acid into a more reactive acylating species, which then acts as an electrophile to attack the electron-rich aromatic ring. wikipedia.org This is typically achieved under harsh acidic conditions. researchgate.net

For this compound, the cyclization would proceed via an acylium ion intermediate, generated by a strong acid catalyst such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or a potent Lewis acid. masterorganicchemistry.com The regiochemical outcome of the ring closure is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group is a powerful activating group and is ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing.

The most likely position for electrophilic attack is the C5 position of the aromatic ring, which is ortho to the strongly activating methoxy group and para to the chloro group. Attack at this position is electronically favored and leads to the formation of 7-chloro-5-methoxy-1-indanone. Research on similar systems has shown that even halogen-deactivated aromatic rings can undergo this cyclization effectively. wikipedia.org

Table 2: Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

| Catalyst / Reagent | Conditions | Notes | Reference |

| Polyphosphoric Acid (PPA) | High Temperature (e.g., 100-150 °C) | Classical, viscous reagent. | masterorganicchemistry.com |

| Methanesulfonic Acid (MSA) | High Temperature | Easier to handle alternative to PPA. | masterorganicchemistry.com |

| Lewis Acids (e.g., AlCl₃, Tb(OTf)₃) | Varies, can be high temp. | Used with the corresponding acyl chloride or anhydride (B1165640). | wikipedia.org |

| Microwave (MW) Irradiation | Varies | Can accelerate the reaction and improve yields. | researchgate.net |

Photochemical and Electrochemical Reactivity

Specific experimental studies on the photochemical and electrochemical behavior of this compound are not widely reported. However, its reactivity can be predicted based on the known behavior of its constituent functional groups: the chloroanisole moiety and the propanoic acid side-chain.

Photochemical Reactivity: Aromatic chlorides are known to undergo photochemical reactions upon irradiation with ultraviolet (UV) light. nih.gov The primary photochemical process for chloroaromatics like 4-chloroanisole (B146269) is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. researchgate.netrsc.org This generates an aryl radical and a chlorine radical, which can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent to yield the dechlorinated product, 3-(4-methoxyphenyl)propanoic acid, or reaction with other radical species present in the medium. The study of light's interaction with molecules is the focus of photochemistry. nou.edu.ng

Electrochemical Reactivity: The electrochemical behavior of this molecule would likely involve two main processes: reduction of the C-Cl bond and oxidation of the carboxylate group.

Cathodic Reduction: Aryl halides can be electrochemically reduced at a cathode. This process typically involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of an aryl anion or radical, which is subsequently protonated by the medium to give the dechlorinated product. This offers a potential alternative to chemical or photochemical dechlorination methods.

Anodic Oxidation: Carboxylic acids can be oxidized at an anode in a process known as the Kolbe electrolysis. This reaction involves the one-electron oxidation of the carboxylate anion to form a carboxyl radical, which rapidly loses carbon dioxide (decarboxylation) to generate an alkyl radical (in this case, a 2-(2-chloro-4-methoxyphenyl)ethyl radical). This radical can then dimerize or undergo further oxidation depending on the reaction conditions.

The integration of mechanochemistry with electrochemistry is an emerging field that could offer new, solvent-minimal pathways for such redox reactions. rsc.org

Advanced Analytical Methodologies for Research on 3 2 Chloro 4 Methoxyphenyl Propanoic Acid

Spectroscopic Techniques for Mechanistic and Conformational Elucidation

Spectroscopic methods provide unparalleled insight into the molecular dynamics and structural characteristics of 3-(2-Chloro-4-methoxyphenyl)propanoic acid, from the real-time observation of its formation to the subtle details of its conformational preferences.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. acs.org By acquiring a series of NMR spectra directly from the reacting mixture within the spectrometer, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. beilstein-journals.orgresearchgate.net This provides detailed kinetic data and mechanistic insights without the need for sampling and quenching, which can perturb the reaction system. acs.org

For the synthesis of this compound, for instance, in a reaction involving the reduction of a corresponding cinnamic acid derivative, ¹H NMR could be used to monitor the disappearance of the vinylic protons of the starting material and the simultaneous appearance of the aliphatic methylene (B1212753) proton signals of the product. The integration of these signals over time allows for the construction of concentration profiles, from which reaction rates and orders can be determined.

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring of this compound Synthesis

| Species | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Starting Material (Cinnamic acid deriv.) | Vinylic Protons | 6.5 - 8.0 | Doublet, Doublet |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | |

| Methoxy (B1213986) Protons | ~3.9 | Singlet | |

| Product (Propanoic acid deriv.) | Methylene Protons (-CH₂-COOH) | ~2.7 | Triplet |

| Methylene Protons (Ar-CH₂-) | ~3.0 | Triplet | |

| Aromatic Protons | 6.8 - 7.3 | Multiplet | |

| Methoxy Protons | ~3.9 | Singlet |

Note: This table is illustrative, showing the expected regions for proton signals based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of unknown compounds and transient intermediates in a reaction mixture. rsc.orgumb.edu Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of an ion. chimia.ch This is particularly valuable in mechanistic studies where short-lived intermediates may be present at low concentrations. purdue.edu

In the context of synthesizing this compound, HRMS could be employed to analyze aliquots of the reaction mixture at various time points. By comparing the accurate masses of detected ions with the calculated masses of potential intermediates (e.g., partially reduced species, or byproducts from side reactions), it is possible to construct a detailed reaction pathway. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly used for this purpose. nih.gov

Table 2: Calculated Exact Masses of Potential Species in the Synthesis of this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

| This compound | C₁₀H₁₁ClO₃ | 215.0418 |

| 3-(2-Chloro-4-methoxyphenyl)propenoic acid | C₁₀H₉ClO₃ | 213.0262 |

| 1-Chloro-2-(3-hydroxypropyl)-5-methoxybenzene | C₁₀H₁₃ClO₂ | 201.0626 |

Note: These values are calculated for the most abundant isotopes and would be used to identify corresponding ions in an HRMS spectrum.

While this compound itself is achiral, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the stereochemical analysis of its chiral derivatives. daneshyari.comcreative-biostructure.com If a chiral center is introduced into the molecule, for example, by substitution at the α- or β-position of the propanoic acid chain, the resulting enantiomers will interact differently with circularly polarized light. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light, yielding a spectrum with positive or negative bands that are characteristic of the molecule's absolute configuration. acs.org ORD, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com These techniques are crucial in asymmetric synthesis to determine the enantiomeric excess and absolute stereochemistry of the products, often by comparing experimental spectra with those predicted by computational methods. msu.edu

Table 3: Conceptual Chiroptical Data for a Chiral Derivative of this compound

| Enantiomer | Technique | Wavelength (nm) | Observed Signal |

| (R)-α-Methyl derivative | CD Spectroscopy | 220 | Positive Cotton Effect |

| 275 | Negative Cotton Effect | ||

| (S)-α-Methyl derivative | CD Spectroscopy | 220 | Negative Cotton Effect |

| 275 | Positive Cotton Effect |

Note: This table is conceptual and illustrates the expected mirror-image relationship in the CD spectra of a pair of enantiomers.

For this compound, the propanoic acid side chain can rotate relative to the phenyl ring, leading to different conformers. FT-IR and FT-Raman spectroscopy can be used to study this conformational flexibility. acs.org The two techniques are complementary: FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. gatewayanalytical.comspectroscopyonline.com For example, the carbonyl (C=O) stretch of the carboxylic acid would be a strong band in the FT-IR spectrum, while C-C stretching vibrations of the aromatic ring would be prominent in the FT-Raman spectrum. By analyzing spectral changes as a function of temperature or solvent, information about the relative stabilities of different conformers can be obtained.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (FT-Raman) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | 2980-2850 | Strong |

| C=O (Carboxylic acid) | Stretching | 1725-1700 | Medium |

| C=C (Aromatic) | Stretching | 1600, 1475 | Strong |

| C-O (Methoxy/Acid) | Stretching | 1300-1000 | Medium |

| C-Cl | Stretching | 800-600 | Medium |

Note: Data compiled from general spectroscopic tables and data for similar compounds like 3-phenylpropanoic acid. nist.gov

Chromatographic Separations for Complex Reaction Mixtures and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of compounds from complex mixtures, which is a critical step in chemical synthesis and analysis.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the isolation and purification of specific compounds from a mixture on a larger scale than analytical HPLC. warwick.ac.uklabcompare.com This method is essential when a specific derivative of this compound, synthesized in a reaction, needs to be isolated with high purity for further characterization or testing. simsonpharma.comrssl.com

The principle involves injecting a larger quantity of the crude reaction mixture onto a chromatographic column with a larger diameter. google.com The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. Fractions of the eluent are collected over time, and those containing the desired compound are combined. The selection of the stationary phase (e.g., C18 for reversed-phase) and the composition of the mobile phase are optimized at an analytical scale before scaling up to the preparative level to ensure efficient separation.

Table 5: Example of Preparative HPLC Conditions for the Isolation of an Ester Derivative

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL of concentrated crude mixture |

| Fraction Collection | Time-based or peak-based |

Note: These conditions are illustrative and would require optimization for a specific separation.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, as different enantiomers of a chiral compound can exhibit distinct biological activities. Chiral chromatography is the benchmark technique for separating and quantifying these enantiomers. sigmaaldrich.com This separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

Commonly used CSPs for the separation of acidic compounds like propanoic acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. nih.govnih.gov The choice of CSP and the mobile phase composition are pivotal for achieving optimal separation. For acidic compounds, the mobile phase often consists of a non-polar solvent like hexane, a polar modifier such as ethanol (B145695) or isopropanol, and a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the analyte and improve peak shape. tsijournals.com

The determination of enantiomeric excess (e.e.) is a primary goal of this analysis. It is calculated from the peak areas of the two enantiomers in the chromatogram. The resolution between the enantiomeric peaks is a key indicator of the method's effectiveness. A resolution value of greater than 1.5 is generally considered indicative of a good separation, ensuring accurate quantification.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This data is illustrative and based on methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of chemical reactions and determining reaction kinetics. researchgate.net For studies involving this compound, such as its synthesis, degradation, or enzymatic conversion, HPLC can be used to measure the concentration of the reactant and any products over time. pensoft.net

A typical approach involves developing a reversed-phase HPLC method that can separate the starting material from all other components in the reaction mixture. A C18 column is often suitable for this purpose, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. pensoft.netnih.gov The method must be validated to ensure it is linear, accurate, and precise for the quantification of the analyte. researchgate.net

To conduct a kinetic study, samples are taken from the reaction mixture at specific time intervals, the reaction is quenched, and the samples are analyzed by HPLC. By plotting the concentration of this compound against time, the rate of the reaction can be determined.

Table 2: Illustrative Data from a Kinetic Study of a Hypothetical Reaction

| Time (minutes) | Concentration of this compound (mM) |

| 0 | 10.00 |

| 10 | 8.52 |

| 20 | 7.21 |

| 30 | 6.08 |

| 40 | 5.13 |

| 50 | 4.33 |

| 60 | 3.66 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an HPLC-based kinetic study.

Crystallographic Studies for Solid-State Conformational Analysis

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This provides unambiguous information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov Such information is vital for understanding the physical properties of the compound and for computational modeling studies.

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the atomic positions can be determined.

The crystal structure reveals the preferred conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the phenyl ring, the propanoic acid side chain, and the methoxy and chloro substituents. It also elucidates the hydrogen bonding networks and other intermolecular interactions that stabilize the crystal lattice. nih.govmdpi.com

Table 3: Expected Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Torsion Angle (C-C-C-O of acid) | e.g., ~175° |

| Hydrogen Bonding | e.g., Carboxylic acid dimer formation |

| Intermolecular Interactions | e.g., C-H···O, C-H···π interactions |

Note: These parameters are illustrative and based on crystallographic data for similar aromatic carboxylic acids.

Theoretical and Computational Studies of 3 2 Chloro 4 Methoxyphenyl Propanoic Acid

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By applying functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular geometry can be optimized to its ground state. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity.

The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A larger energy gap suggests higher kinetic stability and lower chemical reactivity. For 3-(2-Chloro-4-methoxyphenyl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is anticipated to be distributed over the electron-withdrawing carboxylic acid group.

Table 1: Predicted Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

The flexibility of this compound arises from the rotation around several single bonds, particularly within the propanoic acid side chain. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. By systematically rotating key dihedral angles (e.g., O=C-C-C, C-C-C-C) and calculating the potential energy at each step, a potential energy surface can be mapped.

The resulting analysis reveals various stable conformers and the energy barriers that separate them. The global minimum represents the most stable and thus most populated conformation of the molecule under equilibrium conditions. These calculations are vital for understanding how the molecule's shape influences its physical properties and biological interactions.

Table 2: Relative Energies of Predicted Stable Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | Global Minimum |

| 2 (Gauche) | 60° | 1.25 | Local Minimum |

| 3 (Gauche) | -60° | 1.25 | Local Minimum |

Theoretical calculations are invaluable for predicting spectroscopic data, which can then be used to validate experimentally determined structures. DFT methods can accurately compute vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. This allows for precise assignment of vibrational modes to specific functional groups. Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts aid in the interpretation of experimental NMR data, confirming the connectivity and chemical environment of atoms within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3450 |

| C=O (Carboxylic Acid) | Stretching | 1720 |

| C-O (Methoxy) | Asymmetric Stretching | 1250 |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling techniques provide insights into the dynamic behavior and reactivity of molecules.

Computational methods can be used to explore potential chemical reactions involving this compound. By modeling a reaction pathway, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a critical factor for understanding reaction kinetics. Such studies can predict the feasibility of reactions like esterification, amidation, or decarboxylation, guiding synthetic efforts.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map is color-coded to represent different electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive potential is typically found around the acidic hydrogen of the carboxylic acid group.

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly, crystal packing, and biological activity of molecules. researchgate.net For this compound, a detailed analysis of these weak forces can be achieved through computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis.

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is bounded by a region where the electron density contribution from that molecule is greater than the contribution from all other molecules.

Key features mapped on the Hirshfeld surface include:

d norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which are characteristic of hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Shape Index and Curvedness : These properties describe the shape of the molecular surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangular patterns. Curvedness indicates flat regions of the surface, which are also suggestive of planar stacking. nih.gov

For this compound, one would anticipate several key intermolecular contacts to be revealed by Hirshfeld analysis. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of O—H···O hydrogen bonds. nih.gov Additionally, the chlorine atom can participate in C—H···Cl interactions. nih.gov The aromatic ring allows for potential C—H···π and π-π stacking interactions.

The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for a related chloro-N-(4-methoxyphenyl)acetamide, providing an example of what might be expected for the title compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| C···H/H···C | 33.4 |

| Cl···H/H···Cl | 20.0 |

| O···H/H···O | 19.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reduced Density Gradient (RDG) Analysis is another method used to visualize and characterize non-covalent interactions in real space. mdpi.com This technique is based on the electron density (ρ) and its first derivative. The RDG isosurfaces reveal regions of non-covalent interactions, which can be color-coded to distinguish between different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) are typically shown in blue.

Weak van der Waals interactions are represented in green.

Strong repulsive interactions (e.g., steric clashes) appear in red.

For this compound, RDG analysis would be expected to show strong attractive interactions corresponding to the hydrogen bonding of the carboxylic acid dimer, as well as weaker van der Waals interactions involving the phenyl ring, methoxy group, and chlorine atom.

Structure-Property Relationships from a Computational Perspective

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the relationship between the molecular structure of this compound and its physicochemical properties. bohrium.com DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and reactivity descriptors.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule.

HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO signifies the ability of a molecule to accept an electron. High LUMO density is found at sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For methoxyphenyl derivatives, DFT calculations can elucidate these electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool for understanding structure-property relationships. The MEP surface illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are useful for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. In this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and a positive potential near the acidic hydrogen of the carboxyl group.

From these computational analyses, a range of global reactivity descriptors can be calculated, which provide a quantitative measure of the molecule's reactivity and stability. These descriptors are derived from the energies of the frontier molecular orbitals.

The table below defines some key reactivity descriptors that can be calculated using DFT.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of changing the electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By calculating these parameters for this compound, a comprehensive understanding of its chemical behavior can be developed, providing a theoretical foundation for its potential applications.

Biological and Biomedical Research Applications of 3 2 Chloro 4 Methoxyphenyl Propanoic Acid and Its Derivatives

Design and Synthesis of Molecular Scaffolds for Enzyme Modulation

Derivatives of 3-(2-chloro-4-methoxyphenyl)propanoic acid have been instrumental in the design of inhibitors for several classes of enzymes, demonstrating the versatility of this chemical scaffold in targeting distinct active sites and allosteric pockets.

Investigation of Kinase Inhibition Mechanisms

While direct inhibition of kinases by this compound itself is not extensively documented, its structural motifs are relevant to the broader field of kinase inhibitor design. Kinase inhibitors are often developed to target the ATP-binding pocket of the enzyme. mdpi.com The development of both reversible and irreversible kinase inhibitors has been a significant focus in cancer therapy and for treating viral infections like COVID-19. nih.gov These inhibitors can block the phosphorylation of intracellular targets, thereby inhibiting processes like cell proliferation and angiogenesis. nih.gov The effectiveness of such inhibitors is sometimes hampered by the development of therapeutic resistance, a challenge that researchers are actively working to overcome. nih.gov

Development of Histone Deacetylase Inhibitors (HDACIs) and Structure-Activity Relationships

The this compound scaffold has been incorporated into the design of histone deacetylase inhibitors (HDACIs). HDACs are a class of enzymes that play a crucial role in gene expression by modifying the chromatin structure. nih.gov Inhibitors of these enzymes have shown promise as anticancer agents. mdpi.commdpi.com

The general structure of an HDACI consists of a cap group, a linker region, and a zinc-binding group (ZBG). mdpi.com The (2-chloro-4-methoxyphenyl) moiety can serve as part of the cap group. Structure-activity relationship (SAR) studies have revealed that modifications to this core can significantly impact potency and selectivity for different HDAC isoforms. nih.govnih.gov For instance, the substitution pattern on the aromatic ring can influence the inhibitor's affinity for the enzyme's active site. nih.gov Some derivatives have been designed as class-selective inhibitors, for example, targeting class IIa HDACs. nih.gov

| Compound/Derivative | Target HDAC Isoform(s) | Key Structural Features | Research Finding |

| (Aryloxopropenyl)pyrrolyl hydroxamates | Class IIa (HDAC4) | Benzene (B151609) meta-substitution | 3-chloro and 3-fluoro substituted compounds showed high class IIa selectivity. nih.gov |

| Tetrazole-based inhibitors | HDAC6 | Bifurcated capping group | Steric complementarity to L1 and L2 loop pockets contributes to HDAC6-selective inhibition. nih.gov |

| Propargylamine-based inhibitors | HDAC6 | R-configured propargylamines | Contributes to increased selectivity for HDAC6. nih.gov |

Modulation of Rho/MRTF/SRF-Mediated Gene Transcription

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a key regulator of gene transcription involved in processes such as fibrosis and cancer cell migration. nih.govgrantome.com This pathway is activated by RhoA signaling, which leads to the nuclear translocation of MRTF-A, where it acts as a cofactor for the SRF transcription factor. nih.gov

Derivatives of this compound have been investigated as inhibitors of this pathway. For example, the compound CCG-1423 and its newer analogs, CCG-100602 and CCG-203971, have been shown to repress fibrogenesis induced by both matrix stiffness and transforming growth factor-beta (TGF-β). nih.gov These inhibitors act downstream of RhoA, interfering with MRTF-A/SRF-mediated gene transcription. nih.gov While the precise molecular target of some of these compounds is still under investigation, their ability to modulate this pathway highlights their potential as research tools and therapeutic leads. grantome.com

| Inhibitor | Reported IC50 | Cellular Model | Key Finding |

| CCG-203971 | 0.64 µM | HEK293T cells | Inhibits Rho/MRTF/SRF transcription pathway. mdpi.com |

| CCG-232601 | 0.55 µM | HEK293T cells | Inhibits Rho/MRTF/SRF transcription pathway. mdpi.com |

Exploration of Farnesyltransferase Inhibition

Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a process that is crucial for the function of proteins like Ras, which is implicated in cancer. While specific derivatives of this compound as farnesyltransferase inhibitors are not prominently featured in the provided search results, the general principles of designing small molecule inhibitors for this enzyme are well-established. These inhibitors often mimic the farnesyl pyrophosphate substrate or the protein substrate.

Studies of Receptor Ligand Interactions

The this compound framework has also been utilized in the design of ligands for G protein-coupled receptors (GPCRs), which are important drug targets.

Design of Ligands for G Protein-Coupled Receptors (GPR40, HCA2)

GPR40 (FFAR1): This receptor is a promising target for the treatment of type 2 diabetes, as its activation by fatty acids leads to glucose-stimulated insulin (B600854) secretion. researchgate.net Phenylpropanoic acid derivatives are a known class of GPR40 agonists. The structural features of these agonists, including the substitution pattern on the phenyl ring, are critical for their activity.

HCA2 (GPR109A): This receptor is the target for niacin (vitamin B3) and is involved in regulating lipid metabolism and inflammation. nih.govnih.gov The design of HCA2 agonists has been an area of intense research to develop drugs with the therapeutic benefits of niacin but with reduced side effects like skin flushing. nih.gov Structural studies of HCA2 in complex with various agonists have provided insights into the molecular basis of ligand binding and receptor activation. nih.govnih.gov

Molecular Docking and Ligand-Receptor Binding Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method models the interaction between a ligand and a protein at the atomic level, which is crucial for structure-based drug design. The process involves predicting multiple conformations of the ligand within the binding pocket and then scoring these poses to rank the potential solutions. mdpi.com The binding affinity, a measure of the stability of the ligand-receptor complex, is evaluated through scoring functions that consider intermolecular forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govplos.org

In the context of propanoic acid derivatives and related compounds, docking studies are instrumental in understanding their biological activity. For instance, simulations with 2-(3-benzoylphenyl) propanoic acid derivatives have been used to explore their binding with enzymes like matrix metalloproteinases (MMPs) and cyclooxygenases (COXs). nih.gov Such studies analyze binding free energies (ΔG), inhibition constants (Ki), and specific interactions like hydrogen bonds and π-interactions to correlate computational predictions with experimental anti-inflammatory or anticancer activity. nih.gov The goal is to understand the structural requirements for effective binding, such as the typical hydroxamate-Zinc interaction in the active site of MMPs. nih.gov

The accuracy of docking simulations depends on the scoring functions used to evaluate the ligand-receptor interactions. plos.org These functions, such as the ICM score, calculate energies from hydrophobicity, electrostatics, hydrogen bonding, and ligand deformation. plos.org By simulating how derivatives of this compound might fit into the active sites of target proteins, researchers can gain insights into their potential as therapeutic agents. For example, docking studies on arylpiperazine derivatives have helped elucidate how they bind to the androgen receptor's ligand-binding pocket, primarily through hydrophobic interactions, guiding the development of new receptor antagonists. nih.gov This in-silico approach allows for the screening of numerous compounds and the rational design of new derivatives with improved binding affinity and biological efficacy. plos.org

Antioxidant Mechanisms and Free Radical Scavenging Studies

Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage through oxidation. Aerobic organisms have evolved complex defense systems, including enzymes like superoxide (B77818) dismutases and catalases, to manage these reactive oxygen species (ROS). nih.gov Compounds like this compound and its derivatives can contribute to antioxidant defense through direct interaction with free radicals. The antioxidant properties of such molecules are often studied through various in-vitro assays that measure their capacity to scavenge different types of radicals. nih.gov

The primary mechanisms by which chemical compounds scavenge free radicals include hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govmdpi.com The effectiveness of a compound as a radical scavenger is largely determined by its molecular structure. nih.gov For example, studies on β-D-glucans have demonstrated their ability to scavenge hydroxyl radicals, superoxide anions, hydrogen peroxide, and nitric oxide radicals. nih.gov While direct studies on this compound are specific, the principles derived from research on other phenolic and acidic compounds are applicable. The presence of functional groups capable of donating a hydrogen atom or an electron is key to this activity. nih.gov The general antioxidant capacity of carotenoids, for instance, is linked to their high capacity for electron donation. researchgate.net

The specific pathway a molecule uses to scavenge free radicals (HAT, SET, or SPLET) is not static but depends on its chemical environment, such as the solvent polarity and pH. mdpi.com The thermodynamic preference for a particular scavenging mechanism is determined by comparing the reaction enthalpies associated with each pathway, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). mdpi.com The pathway with the lowest energy requirement is the most likely to occur.